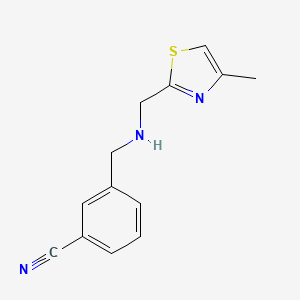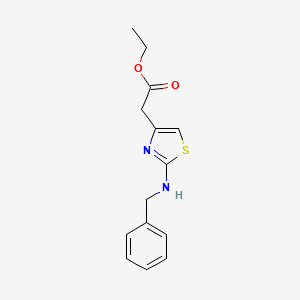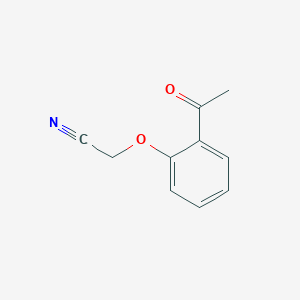
2-(2-Acetylphenoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Acetylphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of an acetyl group and a phenoxy group attached to an acetonitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetylphenoxy)acetonitrile typically involves the reaction of 2-hydroxyacetophenone with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Acetylphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
2-(2-Acetylphenoxy)acetonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of novel materials and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 2-(2-Acetylphenoxy)acetonitrile involves its interaction with various molecular targets. For instance, in catalytic reactions, the compound can undergo nucleophilic addition or substitution, facilitated by the presence of electron-withdrawing groups like the nitrile and acetyl groups. These reactions often involve the formation of intermediates that further react to yield the final products .
Comparaison Avec Des Composés Similaires
- 2-(4-Acetylphenoxy)acetonitrile
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- Pyridinocrownophanes
Comparison: 2-(2-Acetylphenoxy)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applicationsSimilarly, while 2-(1,2,4-Oxadiazol-5-yl)anilines and pyridinocrownophanes have distinct structural features and applications, this compound stands out for its versatility in organic synthesis and potential in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-(2-acetylphenoxy)acetonitrile |
InChI |
InChI=1S/C10H9NO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,7H2,1H3 |
Clé InChI |
CNCMKMFKKKVRCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


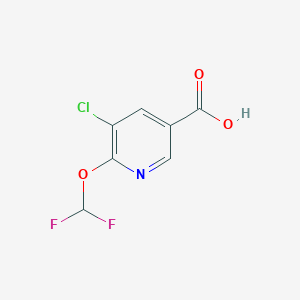
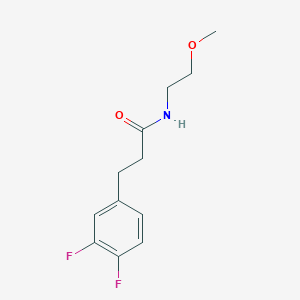
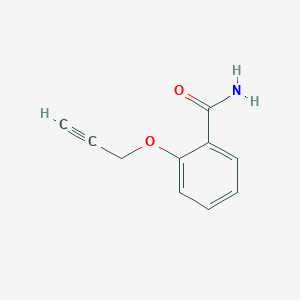
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
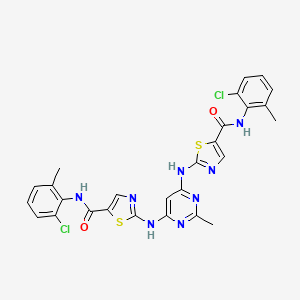

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
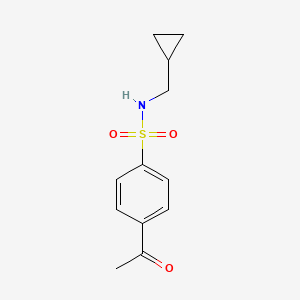
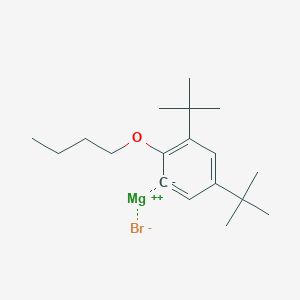
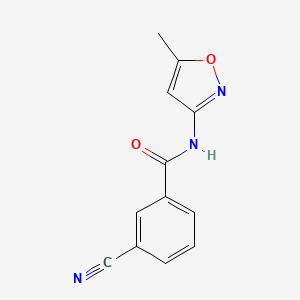
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
